

Ecotoxicity of 1,3-diphenylguanidine in aquatic ecosystems.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carba mix*

Cat. No.: *B1141828*

[Get Quote](#)

An in-depth technical guide on the ecotoxicity of 1,3-diphenylguanidine (DPG) in aquatic ecosystems, prepared for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the environmental fate, aquatic toxicity, and relevant experimental methodologies associated with DPG.

Executive Summary

1,3-Diphenylguanidine (DPG) is a widely used rubber vulcanization accelerator that can enter aquatic ecosystems through industrial effluent and leaching from polymer products.^{[1][2][3]} This guide synthesizes current scientific knowledge on the ecotoxicological effects of DPG. The compound is characterized by moderate persistence and a low potential for bioaccumulation.^[1] ^[4] It exhibits moderate toxicity to fish and aquatic invertebrates and is particularly hazardous to some species of algae.^[1] Chronic and multigenerational studies on invertebrates have revealed adverse effects on reproduction and development, mediated by oxidative stress.^{[2][3]} Furthermore, DPG can be transformed into more toxic chlorinated byproducts during water disinfection processes, posing an additional environmental risk.^{[5][6]} This document details the quantitative toxicity data, experimental protocols for its assessment, and key environmental transformation pathways.

Physicochemical Properties and Environmental Fate

Understanding the environmental behavior of DPG is crucial for assessing its ecological risk. DPG is an anthropogenic substance with moderate to high water solubility and a low octanol-

water partition coefficient, indicating that if released into the environment, it will predominantly reside in the water column or soil.[1]

Key Properties:

- Water Solubility: 1000 mg/L[1]
- Log K_{ow} (n-octanol/water partition coefficient): 2.42[7]
- Vapour Pressure: 5.29×10^{-4} Pa[1]
- Persistence: DPG is considered inherently biodegradable, with a calculated degradation half-life in water of approximately 13.6 days under specific conditions.[1] However, its persistence can be significantly longer in anaerobic environments.[6]
- Bioaccumulation: With a low Log K_{ow} , DPG does not meet the criteria for bioaccumulation potential and is considered to have a low potential for accumulation in aquatic organisms.[1] [4]

Ecotoxicity in Aquatic Organisms

DPG is classified as toxic to aquatic life with long-lasting effects (H411).[7][8] Its toxicity varies across different trophic levels.

Toxicity to Aquatic Invertebrates

Aquatic invertebrates, such as water fleas, are critical components of freshwater ecosystems. Studies on the freshwater water flea *Moina macrocopa* provide significant insight into DPG's sublethal and chronic effects.

Table 1: Ecotoxicity of 1,3-Diphenylguanidine to Aquatic Invertebrates

Species	Endpoint	Duration	Value (mg/L)	Reference
Moina macrocoda	LC ₅₀ (Mortality)	48 hours	35.0	[3]
Moina macrocoda	EC ₅₀ (Immobilization)	48 hours	13.7	[3]
Moina macrocoda	NOEC (Reproduction)	21 days	1.0	[3]
Daphnia magna	LC ₅₀ (Mortality)	48 hours	5.09 (QSAR)	[6]

Multigenerational exposure of *Moina macrocoda* to concentrations below the NOEC resulted in diminished reproduction rates, reduced body size, and increased levels of reactive oxygen species (ROS), indicating that oxidative stress is a key mechanism of toxicity.[2][3]

Toxicity to Fish

Empirical data demonstrate that DPG has a moderate potential for toxicity to various fish species.[1]

Table 2: Ecotoxicity of 1,3-Diphenylguanidine to Fish

Species	Endpoint	Duration	Value (mg/L)	Reference
Medaka (<i>Oryzias latipes</i>)	LC ₅₀	96 hours	16	[1]
Bluegill (<i>Lepomis macrochirus</i>)	LC ₅₀	96 hours	18	[1]
Rainbow Trout (<i>Oncorhynchus mykiss</i>)	LC ₅₀	96 hours	4.2	[1]
Fathead Minnow (<i>Pimephales promelas</i>)	LC ₅₀	96 hours	10	[1]

Toxicity to Algae

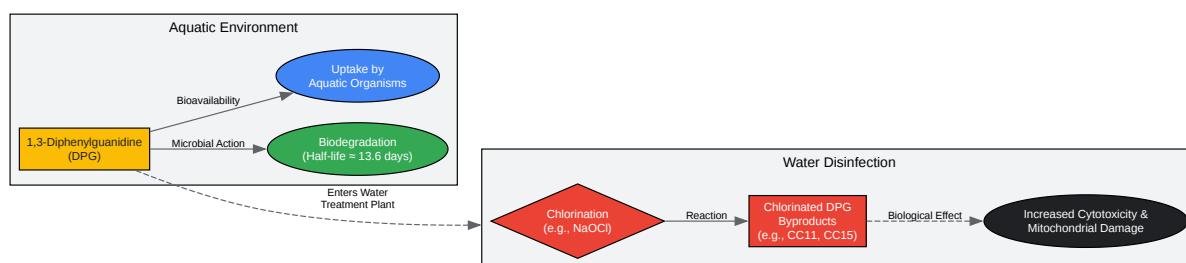

Evidence suggests that DPG may be particularly hazardous to some species of algae, which form the base of many aquatic food webs.[\[1\]](#) The lowest reliable acute toxicity value reported for DPG is for an algal species.[\[1\]](#)

Table 3: Ecotoxicity of 1,3-Diphenylguanidine to Algae

Species	Endpoint	Duration	Value (mg/L)	Reference
Green algae (<i>Pseudokirchneriella subcapitata</i>)	EC ₅₀ (Growth Inhibition)	96 hours	0.05	[1]

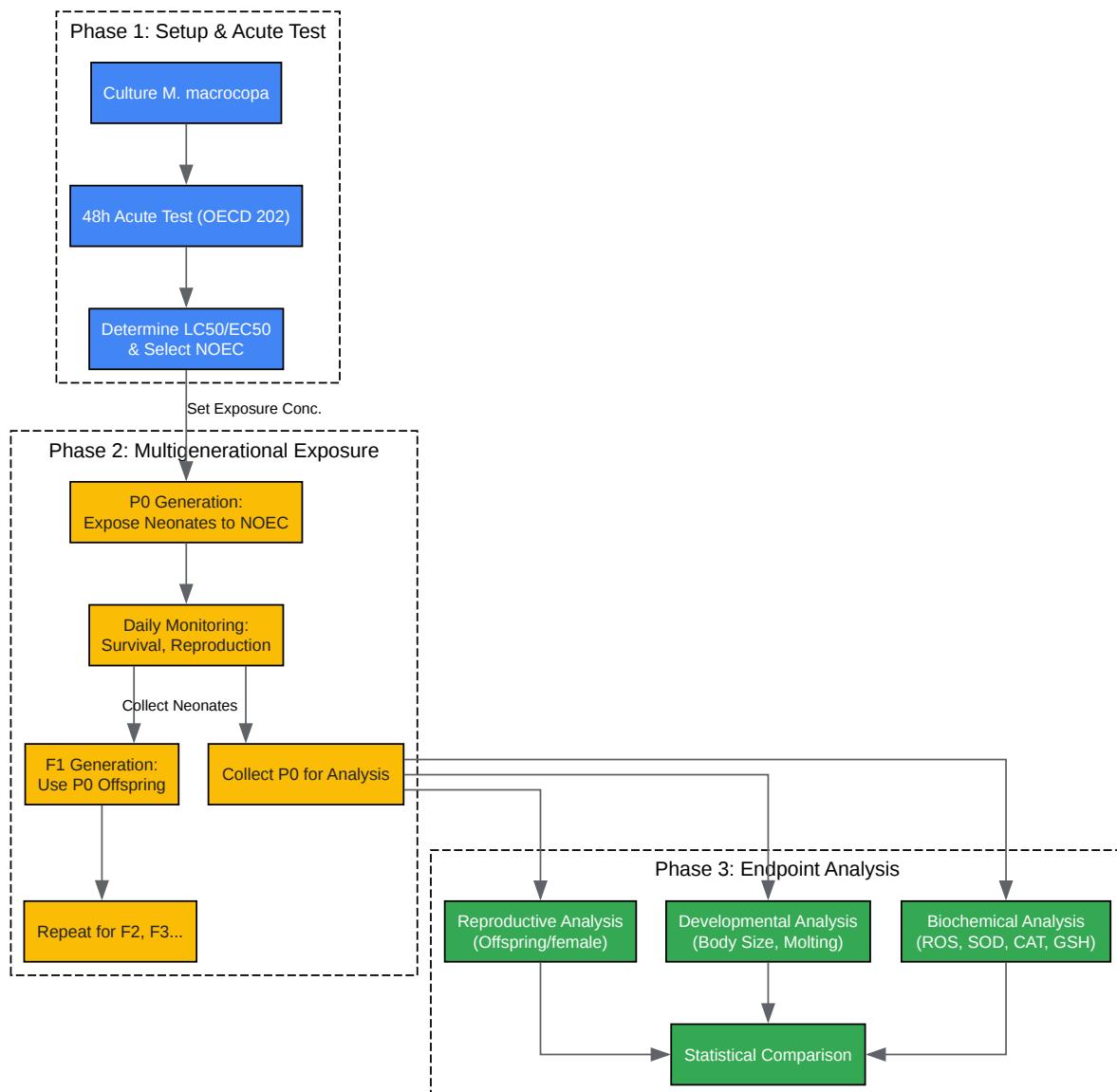
Environmental Transformation and Byproducts

DPG can be transformed in the environment and during engineered processes like water disinfection. Chlorination of water containing DPG leads to the formation of halogenated byproducts.[\[6\]](#)[\[9\]](#) Studies have shown that some of these chlorinated derivatives are more cytotoxic than the parent DPG molecule and can cause irreversible mitochondrial damage.[\[5\]](#) The formation of these byproducts is a significant concern, as DPG has been detected with 100% frequency in some drinking water surveys.[\[10\]](#)

[Click to download full resolution via product page](#)*Environmental Fate and Transformation of DPG.*

Experimental Protocols

The assessment of DPG's ecotoxicity relies on standardized and reproducible experimental methodologies.


Aquatic Invertebrate Multigenerational Toxicity Test

This protocol is based on studies assessing the chronic and multigenerational effects on *Moina macrocopa*.^{[2][3]}

- **Test Organism Culture:** *Moina macrocopa* are cultured in standard M4 medium under controlled conditions (e.g., 25°C, 16:8h light:dark photoperiod).
- **Acute Toxicity Test (Range-Finding):** A 48-hour acute toxicity test is performed according to OECD Guideline 202 to determine the LC₅₀ and EC₅₀ values. This data is used to establish concentrations for the chronic study.
- **Chronic Multigenerational Exposure:**
 - **Parental Generation (P₀):** Neonates (<24h old) are exposed to a sublethal concentration of DPG (e.g., below the determined NOEC).
 - **Exposure Conditions:** Organisms are maintained individually in beakers with the test solution, which is renewed daily. They are fed a standard diet of green algae.
 - **Data Collection:** Daily records of survival, molting, and the number of offspring are maintained for each individual.
 - **Subsequent Generations (F₁, F₂, F₃):** Neonates from the P₀ generation are used to start the F₁ generation under the same exposure conditions. This process is repeated for subsequent generations to assess multigenerational effects.
- **Oxidative Stress Analysis:** At the end of each generation's reproductive cycle, organisms are collected and homogenized. Standard assays are used to measure biomarkers of oxidative

stress, including:

- Reactive Oxygen Species (ROS) levels
- Superoxide Dismutase (SOD) activity
- Catalase (CAT) activity
- Glutathione (GSH) and Glutathione Disulfide (GSSG) levels.
- Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare reproductive output, body size, and oxidative stress markers between the control and DPG-exposed groups across generations.

[Click to download full resolution via product page](#)

Workflow for Multigenerational Invertebrate Toxicity Testing.

Analytical Method for DPG in Water

This protocol describes a general method for the quantification of DPG in aquatic samples based on common analytical chemistry practices.[\[5\]](#)[\[11\]](#)[\[12\]](#)

- Sample Collection & Preservation: Collect water samples in amber glass bottles to prevent photodegradation. Store at 4°C and process within 24-48 hours.
- Internal Standard Spiking: Spike a known volume of the water sample with an isotopic-labeled internal standard (e.g., DPG-d₁₀) to correct for matrix effects and variations in extraction efficiency.
- Solid-Phase Extraction (SPE):
 - Cartridge: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge.
 - Conditioning: Condition the cartridge sequentially with methanol and ultrapure water.
 - Loading: Pass the water sample through the conditioned cartridge. DPG and other organic compounds will be adsorbed onto the solid phase.
 - Washing: Wash the cartridge with a methanol/water solution (e.g., 5:95 v/v) to remove interfering polar compounds.
 - Elution: Elute the retained DPG from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.
- Concentration & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase (e.g., methanol).
- Instrumental Analysis (LC-MS/MS):
 - System: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
 - Separation: Inject the reconstituted sample onto a C18 analytical column for chromatographic separation.

- Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification of DPG and its internal standard.
- Quantification: Create a matrix-matched calibration curve by spiking known concentrations of DPG into blank water samples and processing them alongside the unknown samples. Calculate the concentration of DPG in the original sample based on the ratio of the analyte peak area to the internal standard peak area.

Conclusion and Recommendations

1,3-Diphenylguanidine poses a measurable risk to aquatic ecosystems, particularly to algae and, under chronic exposure, to the reproductive health of invertebrates. The potential for DPG to transform into more toxic byproducts during water treatment highlights a need for monitoring its presence in source waters and assessing the effectiveness of treatment processes in removing both DPG and its derivatives. For professionals in drug development and chemical manufacturing, this underscores the importance of conducting thorough environmental risk assessments early in the product lifecycle to mitigate potential ecological harm. Future research should focus on the chronic toxicity of DPG to fish, the effects of its chlorinated byproducts on a wider range of aquatic organisms, and the development of effective water treatment strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Screening Assessment for the Challenge Guanidine, N,N'-diphenyl- (Diphenylguanidine) Chemical Abstracts Service Registry Number 102-06-7 Environment Canada Health Canada June 2013 - Canada.ca [canada.ca]
- 2. Assessment of Acute and Multigenerational Toxicity of 1,3-Diphenylguanidine (DPG) on Freshwater Water Fleas: Oxidative Stress, Developmental, and Reproductive Effects | Society [scity.org]
- 3. researchgate.net [researchgate.net]

- 4. sovchem.net [sovchem.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. chemos.de [chemos.de]
- 8. fishersci.ie [fishersci.ie]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Ecotoxicity of 1,3-diphenylguanidine in aquatic ecosystems.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1141828#ecotoxicity-of-1-3-diphenylguanidine-in-aquatic-ecosystems\]](https://www.benchchem.com/product/b1141828#ecotoxicity-of-1-3-diphenylguanidine-in-aquatic-ecosystems)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

